4-氯-1-萘甲酸

描述

Synthesis Analysis

The synthesis of related naphthoic acids involves various chemical reactions, including halogenation, mercuration, and catalytic coupling. One relevant process in the synthesis of chloro-naphthoic acids includes the conversion of naphthalic anhydride to chloromercuri-naphthoic acid followed by treatment with elemental chlorine (Chen, Smith, & Huffman, 2010). Another approach involves Ru-catalyzed C-H activation and double alkyne annulation under air, providing a pathway to multisubstituted 1-naphthoic acids (Honghao Chen et al., 2019).

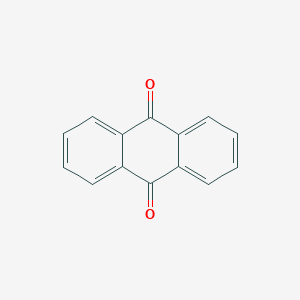

Molecular Structure Analysis

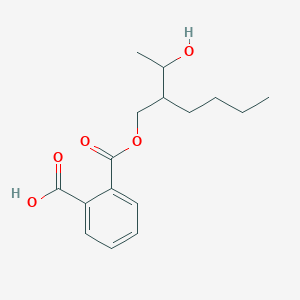

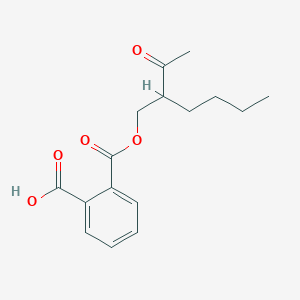

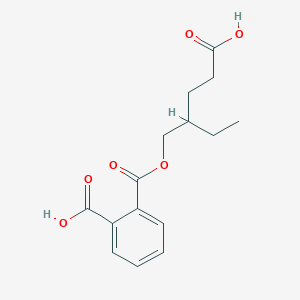

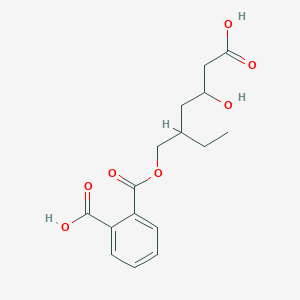

The molecular structure of 4-chloro-1-naphthoic acid and related compounds has been explored through various spectroscopic and crystallographic techniques. Spectroscopic studies, including Raman and Fourier-transform infrared spectroscopy (FTIR), along with X-ray crystallography, provide insights into the vibrational modes and structural confirmation of naphthoquinone derivatives, a related class of compounds (Dias et al., 2023).

Chemical Reactions and Properties

Naphthoic acids undergo several chemical reactions, highlighting their reactivity and versatility in synthetic chemistry. For instance, photochemical 2+2 cycloaddition reactions involving naphthoquinones demonstrate the potential for creating complex naphthalene derivatives (Naito, Makita, & Kaneko, 1984). Palladium-catalyzed cross-coupling reactions offer another method for synthesizing substituted naphthoquinones, showcasing the chemical flexibility of these compounds (Best, Sims, & Winslade, 2001).

Physical Properties Analysis

The physical properties of 4-chloro-1-naphthoic acid and its derivatives can be inferred from studies on naphthoic acids and naphthoquinones. These properties include melting points, solubility, and crystalline structure, essential for understanding the compound's behavior in various environments and applications. Investigations into the structures of naphthoic acids reveal details about bond lengths, angles, and molecular conformations (Fitzgerald & Gerkin, 1993).

Chemical Properties Analysis

The chemical properties of 4-chloro-1-naphthoic acid, such as reactivity with different reagents, potential for substitution reactions, and participation in coupling reactions, illustrate its utility in synthesizing a wide range of chemical entities. Studies on related naphthoquinones and their reactions with various substituents provide insights into the chemical behavior and potential applications of 4-chloro-1-naphthoic acid (Lien et al., 1997).

科学研究应用

荧光指示剂用于络合滴定:衍生物4-[双(羧甲基)氨甲基]-3-羟基-2-萘甲酸,在钙和镁的络合滴定中作为荧光指示剂非常有效,特别适用于确定硅酸盐岩石中的镁(Clements, Read, & Sergeant, 1971)。

医学中的髓过氧化物酶染色:4-氯-1-萘酚可用作髓过氧化物酶染色中苯胺类化合物的替代品,能够快速而敏感地区分粒细胞和淋巴血液成分(Elias, 1980)。

电化学和光电化学应用:包括4-氯-1-萘甲酸衍生物在内的表面结合的萘醌试剂可用于将氧还原为过氧化氢。这在燃料电池和光伏系统中具有潜在应用(Calabrese, Buchanan, & Wrighton, 1983)。

不对称ECCD色团:1-萘甲酸,4-氯-1-萘甲酸的近亲,用作不对称ECCD色团,有助于在各种有机化合物中诱导手性(Schreder et al., 1996)。

质谱碎裂:在质谱中对4-取代1-羟基-2-萘甲酸衍生物的碎裂揭示了它们的结构、纯度和稳定性,这对于确定色偶联剂的结构和质量至关重要(Mann et al., 1979)。

植物生长活性:1,2,3,4-四氢-萘甲酸-1的空间构型,可能在两个倒置异构体之间转变,有助于其在植物生长中的活性(Fujita & Mitsui, 1954)。

芳香烃受体激动剂/拮抗剂:微生物衍生的1,4-二羟基-2-萘甲酸及相关化合物显示出作为芳香烃受体激动剂和拮抗剂的潜力,在肠道中提供抗炎益处(Cheng et al., 2017)。

偶氮偶联组分分析:o-羟基芳酰胺与2,4-二硝基氯苯反应产生N-2,4-二硝基苯基衍生物,有助于确定Naphtol AS型偶氮偶联组分的组成(Nair, Srinivasan, & Venkataraman, 1960)。

有机偶氮颜料、药品和杀虫剂的合成:三氯化磷催化在邻二甲苯中合成3-羟基-2-萘甲酸苯胺,产生有机偶氮颜料、药品和杀虫剂(Shteinberg, 2022)。

抗真菌和抗菌剂:从4-氯-1-萘甲酸衍生的新型含氮和硫的1,4-萘醌显示出作为强效抗真菌和抗菌剂的潜力(Ibiş et al., 2011)。

安全和危害

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

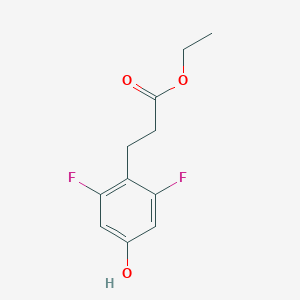

IUPAC Name |

4-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCGXNIGGRSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508835 | |

| Record name | 4-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-naphthoic acid | |

CAS RN |

1013-04-3 | |

| Record name | 4-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)